molecular formula C23H18FNO4 B4303355 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one

4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one

Cat. No. B4303355
M. Wt: 391.4 g/mol
InChI Key: UJYVTYYRLVKIET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one, also known as BFA-12, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BFA-12 belongs to the class of azetidinones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one involves the inhibition of various molecular targets, including protein kinase B (AKT), mitogen-activated protein kinase (MAPK), and nuclear factor kappa B (NF-κB). These molecular targets are involved in various cellular processes, including cell proliferation, survival, and inflammation. By inhibiting these molecular targets, 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one exerts its anti-cancer, neuroprotective, and anti-inflammatory activities.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one has been shown to have various biochemical and physiological effects, including the modulation of gene expression, cell cycle regulation, and apoptosis induction. 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one has also been shown to have antioxidant and anti-inflammatory effects, which contribute to its neuroprotective and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one in lab experiments include its high potency and selectivity towards specific molecular targets. 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one also has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, the limitations of using 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one in lab experiments include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. The synthesis of 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one is also a complex process, which requires specialized equipment and expertise.

Future Directions

There are several future directions for the research on 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one. One potential direction is to investigate the synergistic effects of 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one with other anti-cancer, neuroprotective, and anti-inflammatory agents. Another direction is to optimize the synthesis method of 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one to improve its yield and pharmacokinetic properties. Furthermore, the in vivo efficacy and toxicity of 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one need to be evaluated in preclinical studies before it can be considered for clinical trials. Overall, 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one has significant potential for the development of novel therapeutics for cancer, neurodegenerative, and inflammatory diseases.

Scientific Research Applications

4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory activities. In cancer therapy, 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In neuroprotection, 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one has been shown to protect neurons from oxidative stress and neurotoxicity, which are the underlying causes of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In anti-inflammatory activities, 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the development of inflammatory diseases such as rheumatoid arthritis and asthma.

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methyl]-3-phenoxyazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4/c24-17-9-6-15(7-10-17)13-25-21(16-8-11-19-20(12-16)28-14-27-19)22(23(25)26)29-18-4-2-1-3-5-18/h1-12,21-22H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYVTYYRLVKIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C(C(=O)N3CC4=CC=C(C=C4)F)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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